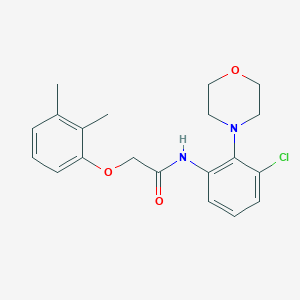![molecular formula C21H14Cl2N2O3S B244431 N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential use in scientific research. DCF is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. The inhibition of proteasome activity by DCF has been shown to have a variety of effects on cellular processes, making it a valuable tool for investigating the role of the proteasome in various biological systems.
作用機序
DCF inhibits the proteasome by binding to the active site of the catalytic subunit, preventing the degradation of proteins. This leads to the accumulation of ubiquitinated proteins within cells, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects, depending on the cellular context in which it is used. In cancer cells, DCF has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, DCF has been shown to reduce the accumulation of misfolded proteins, which can contribute to disease progression. In viral infections, DCF has been shown to inhibit viral replication and promote the activation of immune responses.
実験室実験の利点と制限
DCF is a valuable tool for investigating the role of the proteasome in various biological systems. Its ability to inhibit proteasome activity can provide insights into the regulation of cellular processes and the development of diseases. However, DCF has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and use.
将来の方向性
There are many potential future directions for research involving DCF. One area of interest is the development of more specific proteasome inhibitors that can target specific subunits or isoforms of the proteasome. Another area of interest is the investigation of the role of the proteasome in aging and age-related diseases, such as Alzheimer's disease. Additionally, the use of DCF in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
合成法
DCF can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of DCF typically involves the use of specialized equipment and techniques, and should only be attempted by experienced chemists.
科学的研究の応用
DCF has been widely used in scientific research for its ability to inhibit proteasome activity. This inhibition has been shown to have a variety of effects on cellular processes, including the regulation of cell cycle progression, the induction of apoptosis, and the modulation of immune responses. DCF has been used to investigate the role of the proteasome in various biological systems, including cancer, neurodegenerative diseases, and viral infections.
特性
分子式 |
C21H14Cl2N2O3S |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
N-[4-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-11-9-13(5-7-15(11)25-20(26)16-3-2-8-28-16)24-21(27)19-18(23)14-6-4-12(22)10-17(14)29-19/h2-10H,1H3,(H,24,27)(H,25,26) |
InChIキー |
CCYCWEWIYFEHSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CO4 |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)

